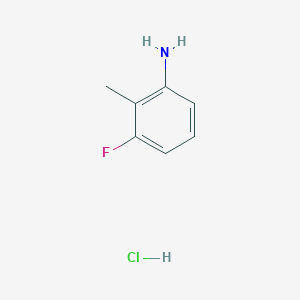

3-Fluoro-2-methylaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoro-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTLWGTWWGGTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501464 | |

| Record name | 3-Fluoro-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-20-6 | |

| Record name | 3-Fluoro-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Methylaniline Hydrochloride and Its Derivatives

Regioselective Synthesis Strategies for Ortho-Substituted Fluoroanilines

The regioselective introduction of substituents onto an aromatic ring is a cornerstone of modern organic synthesis. For ortho-substituted fluoroanilines like 3-Fluoro-2-methylaniline (B146951), the directing effects of the fluorine and methyl groups, along with the desired amino functionality, must be carefully managed throughout the synthetic sequence.

Multi-Step Approaches from Halogenated Precursors

Multi-step syntheses commencing from readily available halogenated aromatic compounds are a versatile approach to constructing complex aniline (B41778) derivatives. These strategies often involve the sequential introduction of the required functional groups, leveraging the directing effects of the halogen atoms.

A common strategy involves the use of di-halogenated precursors where one halogen can be selectively replaced. For instance, a synthetic route could commence with a difluorotoluene derivative. One fluorine atom can be selectively substituted by an amino group or a precursor, while the other remains intact. Another approach involves starting with a bromo- or chloro-fluorotoluene. The halogen can then be used as a handle for further transformations, such as metal-catalyzed cross-coupling reactions to introduce the amino group.

A representative, though for a related compound, synthesis starts with 4-bromo-2-fluorobenzotrifluoride. google.com This precursor is first methylated using methyl iodide after lithiation. google.com The resulting methylated intermediate can then undergo amination. This highlights a general strategy where a halogenated precursor is first elaborated with other substituents before the introduction of the amine group.

Application of Nitration and Reduction Pathways

A classical and widely used method for the synthesis of anilines is the nitration of an aromatic precursor followed by the reduction of the nitro group. The challenge in synthesizing 3-Fluoro-2-methylaniline via this route lies in controlling the regioselectivity of the nitration step.

The synthesis typically begins with o-fluorotoluene. Nitration of o-fluorotoluene with a mixture of nitric acid and sulfuric acid yields a mixture of isomers, primarily 2-fluoro-5-nitrotoluene (B1294961) and the desired 2-fluoro-3-nitrotoluene (B1317587). sciencemadness.org The reaction conditions, such as temperature and the ratio of acids, can be optimized to influence the isomeric ratio, though separation of the isomers is often necessary. sciencemadness.org

Once the 2-fluoro-3-nitrotoluene intermediate is isolated, the nitro group is reduced to an amine to yield 3-Fluoro-2-methylaniline. A variety of reducing agents can be employed for this transformation. A classic and effective method is the Béchamp reduction, which uses iron filings in the presence of an acid, such as hydrochloric acid. researchgate.net This method is often high-yielding and uses inexpensive reagents. Another approach involves catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov This method is generally clean and produces high yields, but requires specialized equipment for handling hydrogen gas. nih.gov Alternative reduction methods, such as using sodium polysulfide, have also been reported for related chloro-nitrotoluene compounds and can be applicable. google.com

| Precursor | Reaction | Conditions | Product | Reference |

| o-Fluorotoluene | Nitration | Nitric acid, Sulfuric acid, 20-35°C | 2-Fluoro-3-nitrotoluene | sciencemadness.org |

| 1-Chloro-2-methyl-3-nitrobenzene | Reduction (Béchamp) | Iron, Hydrochloric acid, Water, Boiling | 3-Chloro-2-methylaniline (B42847) | |

| 3-Chloro-2,4-difluoronitrobenzene | Catalytic Hydrogenation | Raney nickel, Methanol (B129727), 50°C, 1.5x10^6 Pa H₂ | 3-Chloro-2,4-difluoroaniline | nih.gov |

| 6-Chloro-2-nitrotoluene | Reduction with Polysulfide | Sodium polysulfide, Ammonium (B1175870) salt, Water, 30-105°C | 3-Chloro-2-methylaniline | google.com |

Palladium-Catalyzed Amination and Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This powerful method allows for the direct formation of carbon-nitrogen bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. This approach offers a direct route to 3-Fluoro-2-methylaniline from a suitably substituted precursor.

The synthesis would typically involve a starting material like 2-bromo-6-fluorotoluene (B73676) or 2-chloro-6-fluorotoluene. This precursor is then reacted with an ammonia (B1221849) equivalent or a protected amine in the presence of a palladium catalyst. The choice of catalyst, ligand, and base is crucial for the success of the reaction. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). google.com The ligands are often bulky, electron-rich phosphines such as Xantphos (B1684198) or P(tBu)₃, which promote the reductive elimination step and prevent catalyst decomposition. google.comresearchgate.net Strong bases like sodium tert-butoxide (NaOtBu) or weaker bases like cesium carbonate (Cs₂CO₃) are used to facilitate the reaction. google.comtcichemicals.com

A patent for a related compound, 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, details a palladium-catalyzed amination using tert-butyl carbamate (B1207046) as the ammonia source, with tris(dibenzylideneacetone)dipalladium as the catalyst and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as the ligand. google.com The reaction is carried out in dioxane at temperatures ranging from 60 to 100°C. google.com Such conditions are generally applicable to the synthesis of other fluoroanilines.

| Aryl Halide/Triflate | Amine Source | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Reference |

| Aryl Chloride | Ammonium Sulfate (B86663) | Pd[P(o-tol)₃]₂ / CyPF-tBu | NaOtBu | Dioxane | 100 | acs.org |

| 4-Chlorophenyl triflate | N-methylaniline | Palladium acetate / (±)-BINAP | Cesium carbonate | THF | Room Temp | tcichemicals.com |

| 4-Bromo-3-fluoro-2-methyl-benzotrifluoride | tert-Butyl carbamate | Tris(dibenzylideneacetone)dipalladium / Xantphos | Cesium carbonate | Dioxane | 60-100 | google.com |

Copper-Catalyzed Carbon-Nitrogen Bond Formation Methodologies

While palladium catalysis is dominant, copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, represents an older but still valuable alternative. Recent advancements have led to the development of milder and more efficient copper-catalyzed amination protocols that can be applied to the synthesis of 3-Fluoro-2-methylaniline.

These reactions typically involve coupling an aryl halide with an amine using a copper catalyst. Modern methods often use catalytic amounts of a copper(I) or copper(II) salt, such as copper(II) acetate, and may or may not require a ligand. semanticscholar.org These reactions can sometimes be performed under ligand-free and base-free conditions, making them more cost-effective and environmentally friendly. semanticscholar.org For example, a protocol using catalytic copper(II) acetate monohydrate with molecular sieves in dichloromethane (B109758) has been developed for the coupling of arylboronic acids with anilines. semanticscholar.org While this specific example involves arylboronic acids, similar copper-catalyzed systems are being developed for aryl halides.

Hydrochloride Salt Formation and Stabilization Techniques

Anilines are often converted to their hydrochloride salts for improved stability, handling, and solubility in aqueous media. quora.comnih.gov The free base of 3-Fluoro-2-methylaniline is a liquid at room temperature, and its conversion to a solid hydrochloride salt facilitates purification by crystallization and simplifies storage. sigmaaldrich.com

The formation of the hydrochloride salt is a straightforward acid-base reaction. youtube.com The basic amino group of the aniline reacts with hydrochloric acid to form the corresponding anilinium chloride salt. quora.com This is typically achieved by dissolving the aniline in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol, and then adding a solution of hydrogen chloride in the same or a different solvent. google.comyoutube.com The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.

Optimization of Acidic Reaction Conditions

The optimization of the hydrochloride salt formation aims to maximize yield and purity of the final product. Key parameters to consider include the solvent, temperature, and the stoichiometry of the acid.

Using a slight excess of hydrochloric acid can ensure complete conversion of the aniline to its salt, and any excess acid can often be removed during drying. youtube.com The choice of solvent is critical; the solvent should readily dissolve the free base but have low solubility for the hydrochloride salt to ensure good precipitation. Solvents like methanol or ethyl acetate are commonly used. google.com

The reaction temperature can also be controlled to influence crystal size and purity. For instance, a patent for a related compound specifies a reaction temperature of 20 to 60°C for the hydrochloride salt formation in methanol. google.com After the initial precipitation, the product is typically washed with a cold solvent to remove any soluble impurities and then dried under vacuum to remove residual solvent and excess HCl. youtube.com Purification of the hydrochloride salt can be further achieved by recrystallization from a suitable solvent system. sciencemadness.orgresearchgate.net

| Aniline Derivative | Acidic Conditions | Solvent(s) | Temperature (°C) | Outcome | Reference |

| Aniline | Molar equivalent of 10M Hydrochloric Acid | Water, then boiled to dryness | Boiling | Crystalline aniline hydrochloride in 98% yield | youtube.com |

| 3-Fluoro-2-methyl-4-trifluoromethylaniline | Hydrogen chloride solution | Methanol, Ethyl acetate, or Dioxane | 20-60 | Formation of the hydrochloride salt | google.com |

| p-Aminotetraphenylmethane | Formed in situ, then washed with water | Acetic Acid / Water | Reflux, then cool | Precipitation of the hydrochloride salt | orgsyn.org |

Crystallization and Purification Strategies for Hydrochloride Salts

The purification of aniline hydrochlorides, including 3-fluoro-2-methylaniline hydrochloride, is crucial for obtaining high-purity material suitable for subsequent synthetic steps. The stability of the hydrochloride salt makes it amenable to various purification techniques that are not applicable to the free amine, which is prone to aerial oxidation and discoloration.

Commonly, purification involves recrystallization from a suitable solvent. For aniline hydrochloride, this can be done from water or ethanol. reddit.com One extensive method involves liberating the free aniline from its salt with an alkali like sodium carbonate, followed by distillation. reddit.comlookchem.com The purified aniline can then be re-acidified with hydrochloric acid to form the hydrochloride salt, which can be further purified by repeated crystallization. reddit.comlookchem.com To remove non-basic impurities, steam can be passed through a solution of the aniline in 40% sulfuric acid. reddit.comlookchem.com

A specialized method for purifying primary aromatic amine hydrohalides involves vaporization. The compound, such as aniline hydrochloride, can be vaporized, sublimed, or distilled in the presence of an excess of the corresponding hydrogen halide gas (e.g., hydrogen chloride). google.com This process prevents the decomposition of the salt into the free amine and acid at high temperatures, which would otherwise lead to oxidation and discoloration. google.com The vapor can then be condensed or solidified in an atmosphere of hydrogen chloride to yield a pure, uncontaminated hydrochloride salt. google.com

Another approach involves the formation of intermediate derivatives. Aniline can be converted to N-acetylaniline, which is a stable solid that can be easily recrystallized from water. reddit.comlookchem.com After purification, the acetyl group is removed to regenerate the pure aniline, which is then converted back to its hydrochloride salt. Alternatively, double salts, such as the double salt of aniline hydrochloride with zinc chloride, can be formed. These salts are often insoluble and can be filtered off, washed, and then treated with a strong base to liberate the free aniline. sciencemadness.org

A summary of common purification strategies is presented below.

| Method | Description | Key Advantages | Reference |

| Recrystallization | Dissolving the hydrochloride salt in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Simple, effective for removing soluble impurities. | reddit.com |

| Acid/Base Treatment & Distillation | Liberating the free amine with a base, purifying it by distillation, and then reforming the hydrochloride salt with HCl. | Highly effective for removing a wide range of impurities, including non-basic and colored ones. | reddit.comlookchem.com |

| Vaporization with HCl Gas | Distilling or subliming the hydrochloride salt in an atmosphere of excess HCl gas to prevent decomposition. | Yields a very pure, stable product, preventing thermal degradation and oxidation. | google.com |

| Derivative Formation | Converting the aniline to a stable, crystalline derivative (e.g., N-acetylaniline) for purification, followed by regeneration of the amine. | Allows for rigorous purification of the parent amine. | reddit.comlookchem.com |

| Double Salt Formation | Precipitating the aniline as an insoluble double salt (e.g., with zinc chloride), which is then isolated and decomposed to give the pure amine. | Useful for separation from complex mixtures. | sciencemadness.org |

Synthesis of Advanced Fluorinated Anilines

The 3-fluoro-2-methylaniline core is a versatile scaffold for the synthesis of more complex, highly functionalized fluorinated anilines. These derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine and other substituents.

Pathways to Trifluoromethyl-Substituted Fluoroanilines

The introduction of a trifluoromethyl (CF₃) group onto a fluoroaniline (B8554772) ring can dramatically alter its electronic properties, lipophilicity, and metabolic stability. Several synthetic strategies have been developed to achieve this transformation.

One direct approach involves the palladium-catalyzed trifluoromethylation of an appropriately substituted bromo-fluoroaniline precursor. For instance, the synthesis of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride has been reported starting from a protected bromo-fluoroaniline intermediate. The key step is a Buchwald-Hartwig amination followed by reaction with a trifluoromethylating agent. google.com Another method involves the reaction of a lithiated aniline derivative with an electrophilic trifluoromethyl source. researchgate.net

Recent advancements have focused on direct C-H trifluoromethylation. One such method employs N-trifluoromethylsuccinimide (NTFS) as the trifluoromethylating reagent in the presence of an oxidant like phenyliodine diacetate (PIDA) and a base. This allows for the direct introduction of a CF₃ group onto the free aniline ring under relatively mild conditions. researchgate.net

A different strategy involves building the trifluoromethyl-aniline from a pre-functionalized precursor. For example, 1,3,5-tris(trifluoromethyl)benzene (B44845) can be deprotonated and iodinated, followed by a copper-catalyzed amination to yield 2,4,6-tris(trifluoromethyl)aniline. researchgate.net While this produces a highly fluorinated aniline, the principles can be adapted for more specific substitution patterns. The synthesis of ortho-trifluoromethoxylated anilines (O-CF₃) has also been achieved through a radical-mediated process involving the rearrangement of N-trifluoromethoxy-N-aryl hydroxylamines. nih.gov

The following table summarizes selected methods for the synthesis of trifluoromethyl-substituted anilines.

Bromination and Other Halogenation Reactions for Functionalized Derivatives

Halogenation of the fluoroaniline ring provides key intermediates for further diversification, particularly through cross-coupling reactions. The directing effects of the amino group (ortho-, para-directing) and the fluorine atom (meta-directing) make regioselective halogenation a significant synthetic challenge.

Direct bromination of fluoroanilines can be achieved using various reagents. For example, reacting 2-fluoroaniline (B146934) with molecular bromine in the presence of a tetrabutylammonium (B224687) bromide catalyst in an inert solvent like methylene (B1212753) chloride selectively produces 4-bromo-2-fluoroaniline (B1266173) hydrobromide. google.com An alternative method uses N-bromoimides, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin), in solvents like dimethylformamide (DMF), which has been shown to give high yields and selectivity for the 4-bromo product. google.com

Copper-catalyzed oxidative bromination offers another practical route. Using sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant in the presence of a catalytic amount of copper(II) sulfate (CuSO₄·5H₂O) allows for the regioselective bromination of anilines. thieme-connect.com

More advanced techniques focus on directing C-H activation for halogenation at specific positions. Palladium-catalyzed meta-C-H bromination and chlorination of aniline derivatives have been developed using a cleavable nitrile-based directing group. nih.gov This strategy overcomes the natural ortho/para selectivity of electrophilic substitution on anilines. Similarly, meta-C-H chlorination can be achieved using a palladium catalyst with a specific pyridone-based ligand and norbornene as a mediator. nih.gov For ortho-halogenation, a copper-catalyzed method under aerobic conditions has been shown to provide excellent mono-substitution selectivity and high ortho-regiocontrol for protected anilines. rsc.org

Exploration of Alternative Substituents on the Aromatic Ring

Beyond halogenation and trifluoromethylation, various other substituents can be introduced onto the fluoroaniline ring to create novel structures. The synthetic methods often rely on the functional handles provided by halogenated or metallated fluoroaniline intermediates.

For instance, a bromo-fluoroaniline derivative can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or alkyl groups. This approach is fundamental in constructing biaryl structures. google.com

The amino group itself can be modified or used to direct the introduction of other functionalities. For example, the synthesis of N-methyl-2-fluoroaniline can be achieved from o-fluoroaniline via reaction with p-acetamidobenzenesulfonyl chloride, followed by methylation and subsequent cleavage of the sulfonyl group. google.com

Photoinduced methods are emerging for the functionalization of anilines. For example, difluoroalkylation of anilines can be accomplished using visible-light organophotocatalysis or through the formation of an electron donor-acceptor (EDA) complex, providing access to a range of difluoroalkyl anilines under mild, transition-metal-free conditions. acs.org

Sustainable Synthesis Approaches and Process Intensification

The chemical industry is increasingly focused on developing greener and more efficient synthetic processes. This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Development of Environmentally Benign Reaction Conditions

Significant efforts have been made to develop sustainable methods for aniline synthesis and functionalization. A key area of research is the replacement of harsh, stoichiometric reagents and toxic solvents with greener alternatives.

One approach involves microwave-assisted synthesis, which can dramatically reduce reaction times and often allows for solvent-free conditions. A novel microwave-assisted method for producing anilines from activated aryl halides has been reported that eliminates the need for organic solvents and metal catalysts, representing a more efficient and eco-friendly alternative. tandfonline.com

The use of benign and recyclable catalysts is another cornerstone of green chemistry. For the related acetylation of anilines—a common protection strategy—a system of magnesium sulfate and glacial acetic acid has been identified as an inexpensive and eco-friendly catalyst system, avoiding the use of corrosive acetic anhydride. ijtsrd.comslideshare.net Similarly, a two-step synthesis of 4-bromoacetanilide from aniline has been adapted for undergraduate laboratories using a greener approach, employing Zn dust/Fe powder–acetic acid for the acetylation step. acs.org

The development of amination reactions in environmentally friendly solvents like water is also a significant advancement. While many metal-catalyzed aminations require organic solvents, methods using water are being explored. tandfonline.com Furthermore, catalyst-free approaches, such as visible light-induced C-C bond cleavage and amination under open-air conditions, represent a frontier in sustainable synthesis, avoiding transition metals and additives entirely. researchgate.net

Implementation of Continuous Flow Synthesis for Enhanced Efficiency

The adoption of continuous flow synthesis methodologies offers a significant leap forward in the production of this compound and its derivatives, addressing many of the challenges associated with traditional batch processing. nih.gov The inherent advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, are particularly beneficial for reactions like nitrations and hydrogenations, which are often key steps in the synthesis of aromatic amines. mdpi.commdpi.com

A prominent strategy for the continuous synthesis of 3-Fluoro-2-methylaniline involves the catalytic hydrogenation of 2-Fluoro-6-nitrotoluene in a flow reactor. This approach is favored for its high efficiency, selectivity, and potential for scalability. The subsequent formation of the hydrochloride salt can also be integrated into a continuous or semi-continuous downstream process.

In a typical continuous flow setup for the hydrogenation of 2-Fluoro-6-nitrotoluene, a solution of the nitroaromatic compound is mixed with a stream of hydrogen gas and passed through a heated column packed with a heterogeneous catalyst. mdpi.com The precise control of flow rate, temperature, and pressure within the microreactor allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. mdpi.com

The choice of catalyst is crucial for the efficiency of the process. Palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium on silica (B1680970) (Pd@SBA-15), have demonstrated high activity and stability in the continuous flow hydrogenation of various nitroaromatics. mdpi.com The use of a packed-bed reactor facilitates the separation of the catalyst from the product stream, enabling its reuse over extended periods and simplifying the purification process.

The efficiency of the continuous flow synthesis of 3-Fluoro-2-methylaniline can be illustrated by examining key performance indicators from studies on analogous nitroaromatic reductions. The following interactive data tables showcase typical research findings for such processes, adapted to the synthesis of 3-Fluoro-2-methylaniline.

Table 1: Optimization of Reaction Parameters for Continuous Flow Hydrogenation of 2-Fluoro-6-nitrotoluene

| Entry | Temperature (°C) | Flow Rate (mL/min) | Pressure (bar) | Conversion (%) | Selectivity (%) |

| 1 | 40 | 0.5 | 10 | 85 | >99 |

| 2 | 50 | 0.5 | 10 | 96 | >99 |

| 3 | 60 | 0.5 | 10 | >99 | >99 |

| 4 | 60 | 1.0 | 10 | 92 | >99 |

| 5 | 70 | 0.5 | 10 | >99 | 98 |

This table illustrates the effect of temperature and flow rate on the conversion of 2-Fluoro-6-nitrotoluene and the selectivity towards 3-Fluoro-2-methylaniline. Higher temperatures generally lead to higher conversion rates, while an optimal flow rate is necessary to ensure sufficient residence time for the reaction to complete. mdpi.com

Table 2: Catalyst Performance and Stability in Continuous Flow Synthesis

| Catalyst | Catalyst Loading (wt%) | Throughput (g/h) | Yield (%) after 24h |

| 5% Pd/C | 10 | 5.2 | 98 |

| 10% Pd/C | 10 | 7.8 | 99 |

| 5% Pt/C | 10 | 4.5 | 95 |

This table highlights the performance of different catalysts in the continuous flow hydrogenation. A higher loading of palladium on carbon generally results in a higher throughput and sustained yield over extended operation, indicating good catalyst stability.

Upon exiting the reactor, the product stream, now containing 3-Fluoro-2-methylaniline, can be directly introduced into a subsequent module for the formation of the hydrochloride salt. This can be achieved by mixing the organic product stream with a solution of hydrogen chloride in a suitable solvent, such as isopropanol (B130326) or ethyl acetate. The resulting this compound can then be continuously crystallized and collected.

The integration of these steps into a single, seamless process significantly reduces manual handling, reaction time, and waste generation compared to traditional batch methods. Furthermore, the modular nature of flow chemistry setups allows for easy scaling and adaptation to produce a variety of aniline derivatives. uc.pt

Mechanistic Investigations of Reactions Involving 3 Fluoro 2 Methylaniline Hydrochloride

Kinetic Studies of Amination and Coupling Reactions

Kinetic studies are crucial for elucidating the step-by-step sequence of a reaction mechanism. For reactions involving 3-fluoro-2-methylaniline (B146951), particularly palladium-catalyzed amination (Buchwald-Hartwig type reactions), kinetic analysis helps to identify the rate-determining step and the species involved in this critical phase of the reaction.

Determination of Rate Laws and Reaction Orders

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations or pressures of reactants and a rate constant. For the palladium-catalyzed amination of an aryl halide with 3-fluoro-2-methylaniline, a general rate law can be expressed as:

Rate = k[Aryl Halide]^x [Amine]^y [Catalyst]^z [Base]^w

where k is the rate constant, and x, y, z, and w are the reaction orders with respect to the aryl halide, amine (3-fluoro-2-methylaniline), catalyst, and base, respectively. These orders are determined experimentally by systematically varying the concentration of each component while keeping the others constant and observing the effect on the initial reaction rate.

In many palladium-catalyzed amination reactions of substituted anilines, the reaction is found to be first-order in the palladium catalyst and the aryl halide, and zero-order in the amine and the base. wikipedia.orgnih.gov This suggests that the amine and base are not involved in the rate-determining step of the catalytic cycle. However, the exact rate law can be highly dependent on the specific ligand, base, and substrates used. nih.gov For a reaction involving 3-fluoro-2-methylaniline, the electron-withdrawing nature of the fluorine atom and the steric hindrance from the ortho-methyl group could influence the reaction kinetics.

Below is a hypothetical data table illustrating how reaction orders might be determined for a palladium-catalyzed amination of 4-chlorotoluene (B122035) with 3-fluoro-2-methylaniline.

Interactive Data Table: Determination of Reaction Orders

| Experiment | [4-Chlorotoluene] (M) | [3-Fluoro-2-methylaniline] (M) | [Pd Catalyst] (mol%) | [Base] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 0.2 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 0.2 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 0.2 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 0.2 | 2.0 x 10⁻⁵ |

| 5 | 0.1 | 0.1 | 1 | 0.4 | 1.0 x 10⁻⁵ |

From this hypothetical data, doubling the concentration of 4-chlorotoluene doubles the rate (Experiment 2 vs. 1), indicating a first-order dependence. Changes in the concentration of 3-fluoro-2-methylaniline (Experiment 3 vs. 1) and the base (Experiment 5 vs. 1) have no effect on the rate, indicating zero-order dependence. Doubling the catalyst concentration doubles the rate (Experiment 4 vs. 1), indicating a first-order dependence on the catalyst. Thus, the determined rate law would be: Rate = k[4-Chlorotoluene][Pd Catalyst].

Kinetic Isotope Effect (KIE) Analysis for Elucidating Rate-Limiting Steps

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction by observing the change in reaction rate upon isotopic substitution. nih.gov In the context of C-N bond formation, a primary KIE is expected if a C-H or N-H bond is broken in the rate-determining step. For palladium-catalyzed aminations, a KIE is often observed when the C-X (where X is a halide) bond of the aryl halide is cleaved during oxidative addition, or when C-N bond formation occurs during reductive elimination. nih.gov

For the amination reaction with 3-fluoro-2-methylaniline, a KIE study could involve comparing the rate of reaction of an aryl halide with the standard amine versus its N-deuterated analogue (3-fluoro-2-methyl-N,N-dideuterioaniline). If the rate-determining step involves the deprotonation of the amine or the palladium-amido intermediate, a significant primary KIE (kH/kD > 1) would be observed. Conversely, if oxidative addition of the aryl halide is rate-limiting, no significant N-H/N-D KIE would be expected.

Hypothetical KIE Data for Amination with 3-Fluoro-2-methylaniline

| Reactant Pair | Rate Constant (k) | KIE (kH/kD) | Implication |

| Aryl-Br + 3-Fluoro-2-methylaniline | kH | \multirow{2}{}{~1.0} | N-H bond cleavage is not rate-limiting. |

| Aryl-Br + 3-Fluoro-2-methyl-d₂-aniline | kD | ||

| Aryl-Br + Aniline (B41778) | kH' | \multirow{2}{}{2.5} | N-H bond cleavage is involved in the rate-limiting step. |

| Aryl-Br + d₅-Aniline | kD' |

Elucidation of Catalytic Cycles and Intermediate Species

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (or deprotonation/coordination), and reductive elimination. wikipedia.org

Characterization of Active Catalytic Species

The active catalyst in palladium-catalyzed amination is typically a coordinatively unsaturated Pd(0) species, often with one or two phosphine (B1218219) ligands. uvic.ca These species are highly reactive and often difficult to isolate and characterize directly. Spectroscopic techniques such as NMR and X-ray crystallography are used to characterize stable precatalysts and key intermediates. mdpi.comrsc.org For reactions involving 3-fluoro-2-methylaniline, the active catalyst would likely be a Pd(0) complex with a suitable phosphine ligand, for example, Pd(P(t-Bu)₃) or a biarylphosphine-ligated palladium complex. The steric bulk and electronic properties of both the phosphine ligand and the aniline substrate influence the structure and stability of the active species. nih.gov

Pathways of Oxidative Addition and Reductive Elimination

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) center, forming a Pd(II) intermediate. uvic.ca This step involves the cleavage of the carbon-halogen bond. The rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide. Electron-withdrawing groups on the aryl halide generally accelerate this step. uvic.ca For a substrate like 3-fluoro-2-methylaniline, the key oxidative addition would involve an aryl halide, such as 4-chlorotoluene, adding to the Pd(0) catalyst.

Reductive Elimination: This is the final step of the catalytic cycle, where the C-N bond is formed, and the desired arylamine product is released from the palladium center, regenerating the Pd(0) catalyst. nih.gov The rate of reductive elimination is influenced by the electronic nature of the groups on both the palladium-bound aryl ring and the amido ligand. Electron-withdrawing groups on the aryl ring and electron-donating groups on the amido ligand generally accelerate reductive elimination. nih.gov In the case of 3-fluoro-2-methylaniline, the electron-withdrawing fluoro group on the aniline would make the corresponding amido ligand less electron-donating, potentially slowing down the reductive elimination step. nih.gov

Role of Steric and Electronic Effects on Reaction Pathways

The substituents on 3-fluoro-2-methylaniline, a fluoro group at the 3-position and a methyl group at the 2-position, exert significant steric and electronic effects that influence the reaction pathways.

Applications in Complex Organic Synthesis and Pharmaceutical Chemistry

Utility as a Versatile Building Block in Heterocyclic Synthesis

The arrangement of the amino and methyl groups on the aromatic ring makes 3-Fluoro-2-methylaniline (B146951) a derivative of ortho-phenylenediamine, a classic precursor for various nitrogen-containing heterocyclic compounds.

Precursor in Quinoxaline (B1680401) Derivative Synthesis

Quinoxalines are an important class of nitrogen-containing heterocycles found in many biologically active compounds. nih.gov The most common and classical method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound. nih.gov As a substituted ortho-phenylenediamine, 3-Fluoro-2-methylaniline is a suitable starting material for this reaction, leading to the formation of fluorinated quinoxaline derivatives. The reaction is typically straightforward and can be performed under mild conditions, sometimes even in water without a catalyst, making it an efficient route to these scaffolds. nih.govsemanticscholar.org

Role in the Formation of Pyrazolo-Pyrimidine Systems

A review of synthetic methodologies for pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine (B1248293) systems indicates that their synthesis commonly begins with precursors already containing a pyrazole (B372694) or pyrimidine (B1678525) ring. ekb.egnih.govsemanticscholar.org Extensive literature searches did not yield specific examples or established routes where 3-Fluoro-2-methylaniline hydrochloride is used as a direct precursor for the formation of pyrazolo-pyrimidine systems.

Application in Hydroquinazoline Synthesis

Similarly, a review of the available scientific literature does not provide specific instances of this compound being utilized in the synthesis of hydroquinazolines.

Intermediate in Active Pharmaceutical Ingredient (API) Development

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to fine-tune a compound's properties. This compound serves as a key intermediate for introducing a fluorinated aromatic moiety into potential APIs. nordmann.globalchemimpex.com

Strategies for Enhanced Metabolic Stability in Drug Molecules

A significant challenge in drug discovery is overcoming the rapid metabolism of drug candidates by liver enzymes, particularly the cytochrome P450 family, which often oxidizes lipophilic compounds. tandfonline.com One effective strategy to counter this is to block these metabolically vulnerable sites with a fluorine atom. nih.govresearchgate.net The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to enzymatic cleavage. tandfonline.com The presence of the fluorine atom in this compound makes it a valuable building block for designing drug molecules with enhanced metabolic stability, potentially leading to improved pharmacokinetic profiles. nordmann.globalnih.gov

Design of Lipophilic Drug Candidates through Fluorine Incorporation

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical parameter that affects a drug's absorption, distribution, and ability to permeate cell membranes. nih.gov The substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity of a molecule. tandfonline.com This increased lipophilicity can lead to better membrane permeation and, in some cases, stronger binding to target proteins. tandfonline.comcapes.gov.br Therefore, using this compound as an intermediate allows medicinal chemists to strategically incorporate a fluorinated ring into a drug candidate, thereby increasing its lipophilicity to optimize its pharmacological properties. nordmann.globalnih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of 3-Fluoro-2-methylaniline

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈FN | sigmaaldrich.comnih.gov |

| Molecular Weight | 125.14 g/mol | sigmaaldrich.comnih.gov |

| Form | Liquid | sigmaaldrich.com |

| Melting Point | 7 °C | sigmaaldrich.com |

| Boiling Point | 89-91 °C at 15 mmHg | sigmaaldrich.com |

| Density | 1.099 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.542 | sigmaaldrich.com |

| CAS Number | 443-86-7 | sigmaaldrich.comnih.gov |

Table 2: Strategic Effects of Fluorine Incorporation in Drug Design

| Strategic Goal | Physicochemical Rationale | Source(s) |

| Enhance Metabolic Stability | The C-F bond is stronger than the C-H bond, blocking oxidation by metabolic enzymes (e.g., Cytochrome P450). | tandfonline.comnih.govnih.gov |

| Increase Lipophilicity | Fluorine is more lipophilic than hydrogen, which can improve membrane permeability and absorption. | nordmann.globaltandfonline.comnih.gov |

| Modify pKa | The high electronegativity of fluorine can lower the pKa of nearby functional groups, such as amines, affecting bioavailability. | nih.gov |

| Improve Binding Affinity | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, increasing potency. | researchgate.netcapes.gov.br |

Influence on Binding Affinity and Specificity in Target Interactions

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, primarily due to fluorine's ability to modulate a compound's physicochemical properties. The this compound scaffold is a valuable building block in this context. The presence of the fluorine atom can enhance metabolic stability and lipophilicity, properties that are critical for a molecule's ability to effectively reach and interact with its biological target. rcsb.org

Detailed structural studies provide insight into how this compound interacts with protein binding sites. In a notable experiment, 3-fluoro-2-methylaniline was co-crystallized with a specifically engineered cavity mutant (L99A/M102Q) of T4 Lysozyme (B549824). rcsb.org This lysozyme mutant provides a well-defined hydrophobic pocket that serves as a model system for studying ligand-protein interactions. The binding of 3-fluoro-2-methylaniline within this cavity highlights how the fluoro and methyl substituents can engage in favorable interactions, occupying the engineered space and informing the design of ligands for other protein targets.

Furthermore, the influence of this chemical moiety on binding specificity has been demonstrated in the context of nucleic acid recognition. A nucleoside synthesized from 3-fluoro-2-methylaniline was incorporated into an oligonucleotide to study its ability to form mercury-mediated base pairs. The resulting probe exhibited a distinct and specific binding preference, highlighting its potential for targeted interactions.

| Property | Description | Finding |

| Protein Binding | Interaction with a model protein cavity | Studied in complex with T4 Lysozyme mutant (L99A/M102Q) to analyze binding in a hydrophobic pocket. rcsb.org |

| Nucleobase Specificity | Preferential binding to DNA bases | A probe derived from the compound showed clear binding preference in the order: Thymine > Guanine > Cytosine > Adenine. |

Development of Agrochemicals and Specialty Chemicals

This compound serves as a crucial intermediate in the synthesis of a variety of chemical products beyond pharmaceuticals. rcsb.org Its unique electronic and structural properties, imparted by the fluorine and methyl groups, make it a valuable precursor in the agrochemical and specialty chemical industries.

In agrochemistry, the compound is utilized in the formulation of next-generation crop protection agents. It acts as a key building block for certain herbicides and fungicides, where the fluorinated structure can contribute to the efficacy and stability of the final active ingredient. rcsb.org

The utility of 3-fluoro-2-methylaniline extends to the realm of specialty chemicals. It is employed in the production of high-performance dyes and pigments, where the specific substitution pattern on the aniline (B41778) ring can influence the final color and fastness properties. rcsb.org Moreover, it is explored in materials science for creating advanced polymers and coatings. The incorporation of this fluorinated monomer can enhance critical properties such as thermal stability and chemical resistance in the resulting materials. rcsb.org

| Chemical Class | Specific Application |

| Agrochemicals | Synthesis of herbicides and fungicides. rcsb.org |

| Specialty Chemicals | Production of dyes and pigments. rcsb.org |

| Materials Science | Formulation of polymers and coatings with enhanced thermal and chemical resistance. rcsb.org |

Synthesis of Molecular Probes and Biological Tools

The unique characteristics of the 3-fluoro-2-methylaniline scaffold make it suitable for the development of sophisticated molecular probes for biological research. A prominent example is the synthesis of a novel, high-affinity hybridization probe for detecting specific nucleobases.

In this work, a nucleoside was synthesized from 3-fluoro-2-methylaniline and subsequently incorporated into an oligonucleotide chain. This modified oligonucleotide was designed to act as a probe that could form mercury(II)-mediated base pairs with target DNA strands. The study revealed that the probe had a high affinity and a clear, specific binding preference for certain nucleobases. A key feature of this biological tool is the dual role of the fluorine atom. Beyond influencing the binding affinity, the 19F nucleus serves as an effective NMR spin label. This allows researchers to use 19F NMR spectroscopy to monitor the probe's binding events, as the fluorine signal shows distinct resonance shifts depending on the complementary nucleobase it interacts with. This application showcases the utility of 3-fluoro-2-methylaniline in creating advanced biological tools for detailed molecular studies.

Advanced Spectroscopic and Computational Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Fluoro-2-methylaniline (B146951) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is employed for complete structural assignment.

One-dimensional NMR spectra provide fundamental information about the types and numbers of unique nuclei in the molecule. The analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) spectra is essential for the initial characterization. While comprehensive data for the hydrochloride salt is not always published, the data for the free base, 3-Fluoro-2-methylaniline, serves as a crucial reference. The protonation of the amine group to form the hydrochloride salt typically induces downfield shifts for nearby protons and carbons.

¹H NMR: The proton NMR spectrum reveals the disposition of hydrogen atoms on the aromatic ring and the methyl group. The aromatic region typically shows complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The methyl group appears as a singlet, though small long-range couplings may be observable. The amine (NH₂) protons of the free base are usually a broad singlet, which would shift significantly downfield and may show coupling to ¹⁴N in the ammonium (B1175870) (NH₃⁺) form of the hydrochloride salt.

¹³C NMR: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The carbon attached to the fluorine atom exhibits a large one-bond carbon-fluorine coupling (¹JCF), which is a key diagnostic feature. Other carbons in the aromatic ring show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. huji.ac.il It provides a distinct signal for the fluorine atom, and its chemical shift is indicative of the electronic environment. huji.ac.il The coupling patterns observed in the ¹H and ¹³C spectra due to the fluorine atom can be confirmed in the ¹⁹F spectrum. The chemical shifts in ¹⁹F NMR are often reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu

Table 1: Representative NMR Data for 3-Fluoro-2-methylaniline (Free Base)

| Nucleus | Chemical Shift (δ) ppm | Notes |

| ¹H NMR | ~6.5-7.0 | Aromatic Protons (complex multiplet) |

| ~3.6 | Amine (NH₂) Protons (broad singlet) chemicalbook.com | |

| ~2.1 | Methyl (CH₃) Protons (singlet) chemicalbook.com | |

| ¹³C NMR | ~160 (d, ¹JCF ≈ 240 Hz) | C3 (Carbon attached to Fluorine) |

| ~115-130 | Other Aromatic Carbons | |

| ~15 | Methyl Carbon | |

| ¹⁹F NMR | ~ -110 to -120 | Relative to CFCl₃ |

Note: Data is generalized from typical values for fluoro-aromatic compounds and specific data for isomers. chemicalbook.com The 'd' indicates a doublet splitting pattern due to coupling with the indicated nucleus, and 'J' is the coupling constant in Hz. The hydrochloride salt would show different chemical shifts.

Two-dimensional NMR experiments are critical for assembling the molecular puzzle by establishing through-bond correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For 3-Fluoro-2-methylaniline, COSY would show correlations between the neighboring protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to heteronuclei, most commonly ¹³C. This spectrum would show a cross-peak connecting the methyl protons to the methyl carbon and each aromatic proton to its respective carbon atom, simplifying the assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for piecing together the full carbon skeleton. For instance, HMBC would show correlations from the methyl protons to the C1, C2, and C3 carbons of the aromatic ring, unequivocally placing the methyl group at the C2 position adjacent to the fluorine-bearing C3. Correlations from the aromatic protons to various carbons would confirm the substitution pattern of the entire ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net It is a standard method for confirming the identity and assessing the purity of compounds like 3-Fluoro-2-methylaniline hydrochloride. A sample is injected into an HPLC system, typically with a C18 column, and separated using a mobile phase gradient, such as acetonitrile (B52724) and water. nih.gov As the compound elutes from the column, it is ionized (usually by electrospray ionization) and detected by the mass spectrometer. In positive ion mode, the instrument would detect the protonated molecule [M+H]⁺, which for 3-Fluoro-2-methylaniline would have an m/z of approximately 126.1. This confirms the molecular weight of the free base. nih.gov

HR-ESIMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, serving as definitive proof of its identity. The calculated monoisotopic mass for the protonated free base, [C₇H₉FN]⁺, is 126.0719. An experimental HR-ESIMS measurement matching this value would unambiguously confirm the molecular formula. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for 3-Fluoro-2-methylaniline

| Ion | Molecular Formula | Calculated Exact Mass (Da) | Observed Mass |

| [M+H]⁺ | C₇H₉FN⁺ | 126.0719 | Typically within 5 ppm of calculated value |

Note: The mass is for the protonated free base, which is the species observed in ESI-MS. The hydrochloride counter-ion is not observed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which groups are present in a molecule. chemicalbook.com

For this compound, the IR spectrum would display several key absorption bands. The spectrum of the hydrochloride salt differs most notably from the free base in the region of N-H stretching.

N-H Stretching: In the free base, the primary amine (NH₂) group shows two characteristic sharp-to-medium bands around 3350-3450 cm⁻¹. In the hydrochloride salt, this is replaced by the ammonium (NH₃⁺) group, which exhibits very broad and strong absorptions in the 2800-3200 cm⁻¹ region due to N-H⁺ stretching vibrations.

C-H Stretching: Aromatic C-H stretches typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear as stronger bands just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several characteristic sharp bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond shows a strong, characteristic absorption band in the range of 1100-1300 cm⁻¹. This is a key diagnostic peak for confirming the presence of the fluorine substituent.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Ammonium (N-H⁺) | Stretch | 2800 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretch | 2850 - 2970 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium, Sharp |

| C-F | Stretch | 1100 - 1300 | Strong |

Note: Frequencies are approximate and can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the specific molecular environment. nist.govresearchgate.net

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, which exists as a crystalline salt, single-crystal XRD would provide a wealth of structural information. This technique involves passing X-rays through a single crystal of the compound; the resulting diffraction pattern is then analyzed to build a model of the electron density, from which atomic positions can be determined with high precision.

The key data obtained from a single-crystal XRD analysis would include:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry.

Conformation: The exact spatial orientation of the fluoro, methyl, and amino groups relative to the benzene (B151609) ring.

Crystal Packing: How individual molecules of this compound are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding between the ammonium group (-NH3+) and the chloride ion (Cl-), as well as other non-covalent interactions.

Unit Cell Parameters: The dimensions of the fundamental repeating unit of the crystal.

While specific X-ray diffraction data for this compound is not available in the public literature, the utility of this technique is well-established for similar fluorine-functionalized molecules and pharmaceutical compounds. mdpi.comresearchgate.net The analysis of related structures shows that XRD is crucial for understanding how functional groups influence crystal packing and intermolecular forces, which in turn affect physical properties like solubility and melting point. mdpi.com For pharmaceutical applications, X-ray powder diffraction (XRPD) is also a vital tool for identifying crystalline phases, monitoring structural changes, and ensuring the consistency of the solid form of an active ingredient. researchgate.net

Computational Chemistry Approaches

In conjunction with experimental techniques, computational chemistry provides powerful insights into the behavior of molecules. These methods allow for the detailed investigation of electronic structure, molecular dynamics, and structure-activity relationships.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution and energy of electrons) of molecules. Although specific DFT studies on this compound are not published, research on analogous molecules like m-fluoroaniline and other substituted anilines demonstrates the valuable information that can be obtained. chemrxiv.orgresearchgate.net

A DFT study of 3-Fluoro-2-methylaniline would typically calculate several key electronic and structural properties:

| Property | Information Gained |

| Optimized Molecular Geometry | Predicts the most stable three-dimensional structure of the molecule in the gas phase, including bond lengths and angles. |

| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. |

| Molecular Electrostatic Potential (MEP) Map | This map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For 3-Fluoro-2-methylaniline, the MEP map would likely show negative potential near the fluorine and nitrogen atoms and positive potential around the amino hydrogens. chemrxiv.org |

| Mulliken Population Analysis | Provides a numerical value for the partial charge on each atom, offering a quantitative measure of the electron distribution and the effects of the electron-withdrawing fluorine and electron-donating methyl and amino groups. chemrxiv.org |

| Vibrational Frequencies | The calculation of theoretical vibrational spectra (IR and Raman) can aid in the assignment of experimental spectra. researchgate.netresearchgate.net |

By analogy with studies on m-fluoroaniline, DFT calculations would help to quantify how the fluorine and methyl substituents modulate the charge distribution and reactivity of the aniline (B41778) core. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior.

For this compound, MD simulations could be employed to:

Explore Conformational Space: Analyze the rotation around single bonds, such as the C-N bond, to identify the most stable and accessible conformations of the molecule in different environments (e.g., in a vacuum or in a solvent).

Study Solvation: Simulate the molecule in a solvent like water to understand how solvent molecules arrange themselves around the solute and to study the dynamics of intermolecular hydrogen bonds.

Analyze Intermolecular Interactions: In a simulated condensed phase, MD can reveal how multiple molecules of this compound interact with each other, providing insight into the forces that govern its bulk properties.

While specific MD studies on this compound are not documented, the technique is widely used to assess the stability of molecules and their complexes. nih.govnih.gov For instance, MD simulations are critical in drug discovery to analyze how a ligand remains bound to a protein's active site and to observe its conformational changes during the interaction. nih.gov This approach would be invaluable for understanding how 3-Fluoro-2-methylaniline might interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property.

A QSAR model is built by correlating variations in physicochemical properties or calculated molecular descriptors of a set of molecules with their experimentally measured activity. These descriptors can include parameters related to:

Electronic Properties: (e.g., partial atomic charges, dipole moment)

Steric Properties: (e.g., molecular volume, surface area)

Hydrophobicity: (e.g., LogP)

Although no specific QSAR models involving this compound are reported, its status as a chemical building block makes it a candidate for inclusion in such studies. sigmaaldrich.com If a series of aniline derivatives were synthesized and tested for a particular purpose (e.g., as enzyme inhibitors or as precursors for materials with specific properties), a QSAR model could be developed. This model would serve two primary purposes:

To understand the mechanism of action: By identifying which structural properties are most important for activity, the model can provide insights into how the molecules interact with their target.

To predict the activity of new compounds: The model can be used to predict the activity of novel, yet-to-be-synthesized molecules, thereby guiding synthetic efforts toward more potent or effective compounds and reducing the need for extensive experimental screening.

Structure Activity Relationship Sar Studies of Fluoroaniline Derivatives

Positional Isomer Effects on Reactivity and Selectivity

The relative positions of the fluorine and methyl groups on the aniline (B41778) ring profoundly impact the molecule's reactivity and the selectivity of its reactions. In 3-fluoro-2-methylaniline (B146951), the fluorine atom is at the meta-position relative to the amino group, and the methyl group is at the ortho-position. This arrangement has distinct electronic and steric consequences.

The basicity of the amino group is a key factor in the reactivity of anilines. The presence of a halogen atom on the aromatic ring generally decreases the basicity of aniline due to the electron-withdrawing inductive effect of the halogen. libretexts.org This effect makes the lone pair of electrons on the nitrogen atom less available for protonation. libretexts.org The position of the halogen is critical; for instance, a halogen at the meta-position has a more pronounced base-weakening effect compared to a para-substituent. In the case of chloroanilines, the para-isomer is more reactive in photodissociation reactions than the meta and ortho isomers. wikipedia.org

The methyl group, being an electron-donating group, generally increases the electron density on the aromatic ring and can enhance the basicity of the amino group. libretexts.org In 3-fluoro-2-methylaniline, the ortho-methyl group can also exert a steric effect, potentially influencing the approach of reactants to the amino group or the adjacent ring positions.

The interplay of these electronic and steric effects governs the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a strong activating and ortho-, para-directing group. However, the combined influence of the meta-fluoro and ortho-methyl substituents modulates this directing effect. For instance, in reactions of aniline derivatives, electron-donating groups like methyl generally lead to faster reaction rates. rsc.org

Impact of Fluorine Substitution on Aromatic Systems and Reaction Outcomes

The introduction of a fluorine atom into an aromatic system imparts several unique properties that can significantly alter reaction outcomes. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution. byjus.com

Despite its strong inductive effect, fluorine can also act as a weak π-donor through resonance. This dual electronic nature influences its effect on reaction rates and regioselectivity. The presence of fluorine can also enhance the metabolic stability of drug molecules by blocking sites susceptible to oxidative metabolism. rsc.org

In the context of 3-fluoro-2-methylaniline, the fluorine atom at the 3-position influences the electronic properties of the benzene (B151609) ring. This substitution can affect the outcomes of various reactions, including those used to synthesize more complex molecules. For example, 3-fluoro-2-methylaniline can be used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). rsc.org Its fluorinated aromatic structure can contribute to enhanced metabolic stability and lipophilicity in the final drug molecules. rsc.org

Influence of Methyl Group Position on Compound Properties and Biological Activity

The position of the methyl group on the aniline ring significantly influences the compound's physical properties, reactivity, and biological activity. A methyl group is generally considered an electron-donating group, which can increase the electron density of the aromatic ring and thereby affect its reactivity in electrophilic substitution reactions. libretexts.org

In the context of biological activity, the methyl group can play several roles. It can provide a crucial hydrophobic interaction with a biological target, enhancing binding affinity. The position of the methyl group is critical for optimizing such interactions. For example, in studies of kinase inhibitors, the placement of a methyl group can be a key determinant of potency and selectivity. researchgate.net

For 3-fluoro-2-methylaniline, the ortho-methyl group can sterically influence the conformation of the molecule and its interactions with binding partners. Studies on related aniline derivatives have shown that the position of substituents can dramatically alter biological activity. For instance, in a series of salicylanilide-based peptidomimetics, the nature and position of substituents on the aniline ring were critical for their antimicrobial activity. mdpi.com While direct biological activity data for 3-fluoro-2-methylaniline hydrochloride is limited, its utility as a scaffold suggests that the 2-methyl-3-fluoro substitution pattern is favorable for the biological activity of the resulting larger molecules. nih.gov

Comparative Analysis with Analogous Halogenated Anilines

To understand the specific contribution of the fluorine atom in 3-fluoro-2-methylaniline, it is useful to compare it with other halogenated analogs, such as 3-chloro-2-methylaniline (B42847). The nature of the halogen atom (F, Cl, Br, I) influences its electronic and steric effects, which in turn affects the properties of the aniline derivative.

The electronegativity of halogens decreases down the group (F > Cl > Br > I), and the order of their inductive effect follows the same trend. Conversely, the ability to donate electron density via resonance (mesomeric effect) tends to increase down the group, although it is generally weak for all halogens.

In terms of reactivity, aryl halides with electron-withdrawing groups are more reactive towards nucleophilic substitution. byjus.com The reactivity often follows the order F > Cl > Br > I, which is counterintuitive to the leaving group ability observed in aliphatic systems. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of fluorine.

In a comparative study of salicylanilides, derivatives containing fluorine often showed the highest biological activities, with a suggested trend of F > Cl > Br > I, linking electronegativity to antibacterial activity. mdpi.com This highlights the potential advantage of fluorine substitution in designing bioactive molecules.

Below is a table comparing some properties of 3-fluoro-2-methylaniline with its chloro and bromo analogs.

| Property | 3-Fluoro-2-methylaniline | 3-Chloro-2-methylaniline | 4-Bromo-3-fluoro-2-methylaniline |

| Molecular Formula | C7H8FN | C7H8ClN | C7H7BrFN |

| Molecular Weight | 125.14 g/mol | 141.59 g/mol | 204.04 g/mol |

| Boiling Point | 89-91 °C/15 mmHg | 115-117 °C/10 mmHg | Not Available |

| Melting Point | 7 °C | 2 °C | Not Available |

| Density | 1.099 g/mL at 25 °C | 1.185 g/mL at 25 °C | Not Available |

Data sourced from various chemical suppliers and databases.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of fluorinated anilines often relies on catalytic processes. Future research will undoubtedly focus on the discovery and optimization of novel catalytic systems to improve reaction efficiency, selectivity, and sustainability. A key area of interest is the development of more active and robust catalysts for cross-coupling reactions, which are fundamental to constructing the aniline (B41778) scaffold.

One patented method for a related compound, 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, utilizes a palladium catalyst, specifically tris(dibenzylideneacetone)dipalladium, in conjunction with a xantphos (B1684198) ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) and a cesium carbonate base. google.com This system facilitates the coupling of an amine source with an aryl halide. google.com While effective, the high cost and potential toxicity of palladium drive research towards catalysts based on more abundant and benign metals like nickel, copper, or even iron.

Future explorations will likely involve:

Earth-Abundant Metal Catalysis: Investigating the efficacy of catalysts based on first-row transition metals to replace precious metals like palladium.

Photocatalysis: Utilizing light-driven reactions to enable transformations under milder conditions, potentially reducing energy consumption and by-product formation. acs.org

Biocatalysis: Employing enzymes or engineered microorganisms to perform highly selective fluorination or amination reactions, offering unparalleled stereoselectivity and environmental compatibility.

The goal is to develop catalytic systems that not only provide high yields but also exhibit high regioselectivity and chemoselectivity, minimizing the need for protecting groups and purification steps.

Table 1: Components of a Catalytic System for Substituted Aniline Synthesis

| Component | Example from a Patented Method google.com | Potential Future Direction |

|---|---|---|

| Catalyst | Tris(dibenzylideneacetone)dipalladium | Nickel, Copper, or Iron-based catalysts |

| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | Novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands |

| Base | Cesium Carbonate | Organic bases, such as 2,6-lutidine acs.org |

| Solvent | Dioxane | Greener solvents, or solvent-free conditions |

| Energy Source | Thermal (60-100 °C) | Light (Photocatalysis) |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The traditional, manual approach to chemical synthesis is often time-consuming and resource-intensive. The integration of automated synthesis and high-throughput screening (HTS) platforms represents a paradigm shift, enabling the rapid discovery and optimization of reaction conditions and novel compounds. rsc.orgntu.edu.sg

Automated platforms can perform numerous reactions in parallel on a microscale, systematically varying catalysts, ligands, solvents, and reaction temperatures. acs.orgscripps.edu This allows for a vast reaction space to be explored efficiently. For the synthesis of 3-Fluoro-2-methylaniline (B146951) hydrochloride and its derivatives, this technology could accelerate the identification of optimal catalytic systems. acs.org

Key aspects of this integration include:

Miniaturization: Using microplates (e.g., 1536-well plates) and liquid handling robotics to perform reactions on a nanomole scale, which saves materials and reduces waste. rsc.org

Rapid Analytics: Coupling HTS with analytical techniques like mass spectrometry (MS) allows for the near-instantaneous analysis of reaction outcomes. nih.govresearchgate.net Desorption electrospray ionization (DESI-MS) is one such technique that can analyze samples directly from reaction plates at a rate of more than one sample per second. nih.govresearchgate.net

Data-Driven Optimization: The large datasets generated from HTS can be used to train machine learning algorithms to predict optimal reaction conditions, further accelerating the discovery process. nih.gov

These automated systems, which combine synthesis and screening, are not limited to reaction optimization but can also be used to create libraries of fluoroaniline (B8554772) derivatives for biological screening. nih.gov

Discovery of New Biological Targets and Therapeutic Applications

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nordmann.globalnumberanalytics.com While 3-Fluoro-2-methylaniline is a valuable intermediate nordmann.global, its scaffold and derivatives hold potential for new therapeutic applications.

Current research has shown that compounds containing a fluoroaniline moiety can exhibit significant biological activity. For instance, a series of novel anthranilic diamides incorporating a fluoroaniline group have demonstrated potent insecticidal activity by targeting ryanodine (B192298) receptors (RyRs). nih.gov Molecular docking studies of these compounds suggest a strong binding affinity to the insect RyR. nih.gov Another study highlighted that 7-anilino triazolopyrimidines can act as potent antimicrotubule agents for potential anticancer applications. nih.gov

Future research will focus on:

Screening against Diverse Targets: Systematically screening libraries of fluoroaniline derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify new lead compounds.

Fragment-Based Drug Discovery (FBDD): Using the fluoroaniline core as a starting fragment to build more complex molecules with high binding efficiency for specific biological targets. researchgate.net

Exploring New Therapeutic Areas: Investigating the potential of fluoroaniline-based compounds in areas beyond current applications, such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. The unique electronic properties of the fluoroaniline ring can be exploited to modulate interactions with biological macromolecules. numberanalytics.com

The continued exploration of the biological activities of this chemical class is expected to yield novel drug candidates with improved pharmacological profiles. numberanalytics.com

Advanced Computational Design and Machine Learning in Chemical Synthesis

The synergy between computational chemistry and machine learning is revolutionizing how chemical synthesis is approached. youtube.com These tools can predict the properties of molecules and the outcomes of reactions, thereby guiding experimental work and reducing the reliance on trial-and-error methods. ntu.edu.sgresearchgate.net

For the synthesis of 3-Fluoro-2-methylaniline hydrochloride, computational methods can be applied in several ways:

Catalyst Design: Using Density Functional Theory (DFT) calculations to understand reaction mechanisms and design catalysts with higher activity and selectivity. researchgate.net

Reaction Prediction: Training machine learning models on existing reaction data to predict the optimal conditions for a desired transformation. These models can help chemists select the most promising reagents and conditions before stepping into the lab.

Virtual Screening: Creating virtual libraries of fluoroaniline derivatives and using computational models to predict their biological activity and physicochemical properties. This allows for the prioritization of candidates for synthesis and testing. researchgate.net

Machine learning models, such as artificial neural networks, can be trained on data from high-throughput experiments to identify complex relationships between reaction parameters and outcomes. researchgate.netresearchgate.net This data-driven approach accelerates the optimization process and can uncover non-intuitive solutions. ntu.edu.sg The ultimate goal is to create a closed-loop system where automated synthesis platforms generate data, machine learning algorithms learn from that data to propose new experiments, and the cycle repeats, leading to rapid discovery and optimization.

Development of Smart Materials Incorporating Fluoroaniline Scaffolds

Smart materials, which can respond to external stimuli such as pH, temperature, or light, are a major focus of modern materials science. nih.gov The incorporation of specific chemical functionalities is key to imbuing materials with these "intelligent" properties. mdpi.com The fluoroaniline scaffold, with its unique electronic and chemical characteristics, presents an interesting building block for the development of new smart materials.

Potential applications could include:

Responsive Hydrogels: Integrating fluoroaniline moieties into polymer backbones to create hydrogels whose swelling, mechanical properties, or drug-release profiles can be tuned. nih.gov For example, the amine group could be protonated or deprotonated in response to pH changes, altering the hydrogel's structure.

Sensors: Developing polymers or surfaces functionalized with fluoroaniline groups that can selectively bind to specific analytes. The fluorine atom can serve as a sensitive probe for detection via ¹⁹F NMR or other spectroscopic techniques.